

# 2-Ethyl-4-fluorophenol chemical structure and IUPAC name

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## Compound of Interest

Compound Name: **2-Ethyl-4-fluorophenol**

Cat. No.: **B1301785**

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## An In-depth Technical Guide to 2-Ethyl-4-fluorophenol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **2-Ethyl-4-fluorophenol**, tailored for researchers, scientists, and professionals in drug development.

## Chemical Structure and IUPAC Name

**2-Ethyl-4-fluorophenol** is an aromatic organic compound. Its structure consists of a phenol ring substituted with an ethyl group at position 2 and a fluorine atom at position 4.

- IUPAC Name: **2-Ethyl-4-fluorophenol**<sup>[1]</sup>
- Synonyms: 4-Fluoro-2-ethylphenol, 2-ethyl-4-fluorophenol<sup>[2]</sup>
- CAS Number: 398-71-0<sup>[2][3]</sup>
- Molecular Formula: C<sub>8</sub>H<sub>9</sub>FO<sup>[2][3]</sup>

The chemical structure of **2-Ethyl-4-fluorophenol** is as follows:

The image you are requesting does not exist or is no longer available.

imgur.com

(Note: This is a placeholder image as I cannot generate images. The actual structure has a benzene ring with an OH group at position 1, an ethyl group at position 2, and a fluorine atom at position 4.)

## Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **2-Ethyl-4-fluorophenol** is provided below. It is important to note that while some data is experimentally determined, other data, particularly spectroscopic information, may be predicted and should be confirmed through experimental analysis.

Table 1: Physicochemical Properties of **2-Ethyl-4-fluorophenol**

Property	Value	Reference
Molecular Weight	140.15 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Colorless liquid	<a href="#">[1]</a>
Boiling Point	162 °C	<a href="#">[1]</a>
Density	1.122 g/cm <sup>3</sup>	<a href="#">[1]</a>
Flash Point	91.7 °C	<a href="#">[1]</a>
Refractive Index	1.515	<a href="#">[1]</a>
LogP	2.09370	<a href="#">[1]</a>

Table 2: Predicted Spectroscopic Data for **2-Ethyl-4-fluorophenol**

Spectrum Type	Predicted Data
<sup>1</sup> H NMR	Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons (showing splitting patterns influenced by the fluorine and ethyl substituents), and a singlet for the hydroxyl proton are expected.
<sup>13</sup> C NMR	Expected signals include those for the two carbons of the ethyl group and six distinct signals for the aromatic carbons, with their chemical shifts influenced by the hydroxyl, ethyl, and fluoro substituents.
IR Spectroscopy	Characteristic absorption bands are expected for the O-H stretch (broad, around 3300-3500 cm <sup>-1</sup> ), C-H stretches (aromatic and aliphatic, around 2850-3100 cm <sup>-1</sup> ), C=C stretching in the aromatic ring (around 1500-1600 cm <sup>-1</sup> ), and a C-F stretch (around 1150-1250 cm <sup>-1</sup> ).
Mass Spectrometry	The molecular ion peak (M <sup>+</sup> ) is expected at m/z = 140. A prominent fragment would likely be the loss of the ethyl group (M-29).

## Experimental Protocols

### Synthesis of 2-Ethyl-4-fluorophenol

A plausible synthetic route for **2-Ethyl-4-fluorophenol** involves a two-step process starting from 4-fluorophenol: Friedel-Crafts acylation followed by reduction of the resulting ketone.

#### Step 1: Friedel-Crafts Acylation of 4-Fluorophenol

This reaction introduces an acyl group onto the aromatic ring, ortho to the hydroxyl group, due to the directing effect of the hydroxyl group.

- Materials: 4-fluorophenol, acetyl chloride (or acetic anhydride), aluminum chloride (AlCl<sub>3</sub>) as a Lewis acid catalyst, and a suitable solvent (e.g., dichloromethane or nitrobenzene).

- Procedure:

- In a reaction flask, dissolve 4-fluorophenol in the chosen solvent and cool the mixture in an ice bath.
- Slowly add aluminum chloride to the solution while stirring.
- Add acetyl chloride dropwise to the reaction mixture, maintaining the low temperature.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by carefully pouring the mixture into a beaker of ice and hydrochloric acid.
- Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one.

#### Step 2: Clemmensen or Wolff-Kishner Reduction of the Ketone

The ketone formed in the first step is then reduced to an ethyl group.

- Clemmensen Reduction:

- Reagents: Zinc amalgam ( $Zn(Hg)$ ) and concentrated hydrochloric acid.
- Procedure: Reflux the ketone with zinc amalgam and concentrated hydrochloric acid. The reaction is vigorous and should be performed in a well-ventilated fume hood.

- Wolff-Kishner Reduction:

- Reagents: Hydrazine hydrate ( $N_2H_4 \cdot H_2O$ ), a strong base like potassium hydroxide (KOH), and a high-boiling solvent such as diethylene glycol.

- Procedure: Heat the ketone with hydrazine hydrate and potassium hydroxide in the high-boiling solvent.

#### Purification:

The final product, **2-Ethyl-4-fluorophenol**, can be purified by fractional distillation under reduced pressure.

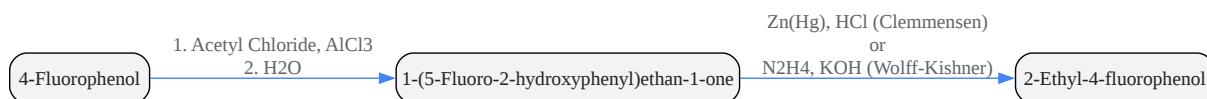
## Analytical Methods

The purity and identity of **2-Ethyl-4-fluorophenol** can be confirmed using standard analytical techniques.

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both separating the compound from any impurities and for confirming its molecular weight and fragmentation pattern.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for confirming the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl group and the C-F bond.

## Diagrams

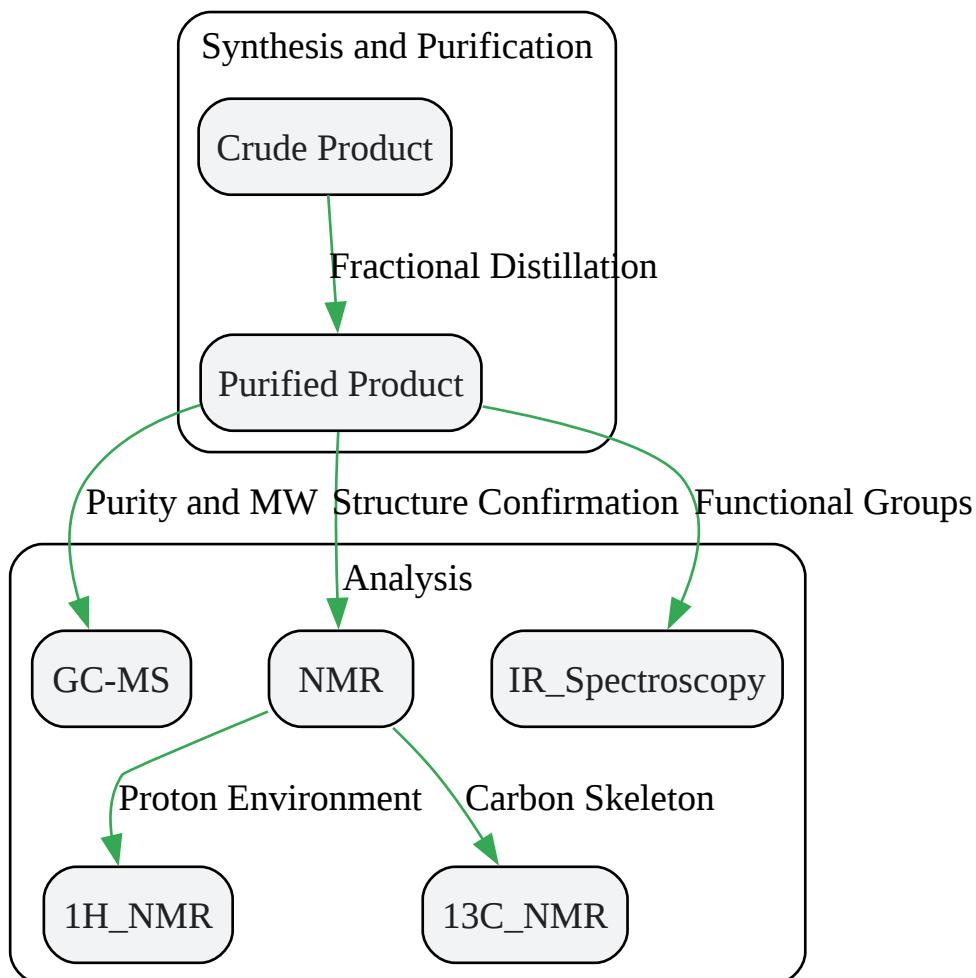
### Synthetic Pathway of 2-Ethyl-4-fluorophenol



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Caption: Proposed synthetic pathway for **2-Ethyl-4-fluorophenol**.

## Analytical Workflow for 2-Ethyl-4-fluorophenol

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## References

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